Clocinnamox

irreversible antagonist duration mu-opioid receptor in vivo analgesia

Clocinnamox (C-CAM, NIH-10443) is a 14β-cinnamoylaminomorphinone derivative of buprenorphine. It functions as a systemically active, wash-resistant, irreversible antagonist selective for the μ-opioid receptor (MOR), displaying only moderate μ/δ/κ selectivity in initial binding screens (29:6:1).

Molecular Formula C29H29ClN2O4
Molecular Weight 505.0 g/mol
Cat. No. B10781148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClocinnamox
Molecular FormulaC29H29ClN2O4
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)C=CC7=CC=C(C=C7)Cl
InChIInChI=1S/C29H29ClN2O4/c30-20-7-3-17(4-8-20)5-10-24(35)31-29-12-11-22(34)27-28(29)13-14-32(16-18-1-2-18)23(29)15-19-6-9-21(33)26(36-27)25(19)28/h3-10,18,23,27,33H,1-2,11-16H2,(H,31,35)/b10-5+/t23-,27+,28+,29-/m1/s1
InChIKeyRAURUSFBVQLAPW-DNIKMYEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clocinnamox Mesylate: Defining the Irreversible μ-Opioid Receptor Antagonist for Long-Duration Pharmacological Studies [1]


Clocinnamox (C-CAM, NIH-10443) is a 14β-cinnamoylaminomorphinone derivative of buprenorphine [1]. It functions as a systemically active, wash-resistant, irreversible antagonist selective for the μ-opioid receptor (MOR), displaying only moderate μ/δ/κ selectivity in initial binding screens (29:6:1) [2]. Its primary mechanism involves a covalent, long-lived interaction with the MOR orthosteric site that reduces receptor density (Bmax) without altering binding affinity (Kd), producing an insurmountable blockade that endures for days to weeks depending on the species [3][4].

Why Reversible μ-Antagonists and Kappa/Delta Blockers Cannot Replace Clocinnamox in Long-Term MOR Occupancy Studies [1]


Standard reversible MOR antagonists (naltrexone, naloxone) dissociate within hours, requiring repeated dosing to sustain receptor blockade [1]. Irreversible but non-selective alkylating agents such as β-chlornaltrexamine (β-CNA) confound results by engaging κ- and δ-opioid receptors, while β-funaltrexamine (β-FNA) possesses residual κ-agonist activity [2]. Nor-BNI, GNTI, and JDTic are κ-selective tools that do not interrogate the MOR system [3]. Clocinnamox uniquely provides a clean, long-lasting, and functionally selective MOR knockdown without confounding agonist or off-target receptor actions, enabling weeks-long receptor-turnover studies unattainable with alternative ligands [1][2].

Quantitative Differentiation of Clocinnamox from Closest Pharmacological Comparators [REFS-1]


Duration of In Vivo MOR Antagonism: Clocinnamox Outlasts Naltrexone by 4-Fold [1]

In a warm-water tail-withdrawal assay in mice, the highest dose of clocinnamox (32 mg/kg, s.c.) antagonized morphine analgesia for up to 8 days, whereas a 3.1-fold higher dose of naltrexone (100 mg/kg) maintained antagonism for only 2 days [1]. This 4-fold longer duration cannot be achieved by simple dose escalation of reversible competitors.

irreversible antagonist duration mu-opioid receptor in vivo analgesia

Wash-Resistant μ-Receptor Binding: Functional Selectivity That Transcends Equilibrium Binding Ratios [1]

Although equilibrium radioligand displacement assays revealed only moderate μ-selectivity (29:6:1 μ:δ:κ), extensive in vitro washout experiments demonstrated that clocinnamox-mediated inhibition of μ-receptor binding could not be reversed after 8 hours of dissociation, while δ and κ receptor binding recovered in a time-dependent manner [1]. Ex vivo, 10 mg/kg i.p. clocinnamox reduced [3H]DAMGO binding by 90% and μ-receptor Bmax by 88%, with receptor density recovering with a t1/2 of 2.7–4.2 days [1].

wash-resistant binding irreversible antagonism mu receptor selectivity

Species- and Dose-Independent MOR Recovery Half-Life: Predictable Experimental Timelines [1][2]

Clocinnamox enables precise quantification of MOR turnover kinetics. In mice, ex vivo [3H]DAMGO binding recovered with a t1/2 of 2.7–4.2 days (dose-independent) [1]. In rhesus monkeys, Black and Leff analysis of alfentanil antinociception after 0.1 mg/kg s.c. clocinnamox revealed a MOR repopulation t1/2 of 6.3 days, with receptor numbers returning to baseline within 2–4 weeks [2]. This cross-species consistency allows researchers to plan receptor-recovery windows in advance.

receptor turnover half-life mu-opioid receptor recovery

Absence of Agonist Activity: Differentiating Clocinnamox from β-FNA and β-CNA [1]

In the mouse acetic acid-induced writhing assay, β-FNA and β-CNA produced significant agonist effects reversible by the κ-antagonist nor-binaltorphimine, indicating confounding κ-agonist activity. In contrast, clocinnamox (C-CAM) displayed no agonist activity in vivo, nor did its analog methocinnamox (M-CAM) exhibit efficacy at cloned opioid receptors [1]. Furthermore, clocinnamox has been shown to act as a δ-opioid receptor inverse agonist in certain cellular contexts, unlike naloxone or naltrexone which function as neutral antagonists at δ-receptors [2].

neutral antagonist inverse agonism mu opioid receptor

Receptor Density Reduction Without Affinity Alteration: Defining True Irreversible Antagonism [1]

Clocinnamox dose-dependently decreased Bmax for [3H]DAMGO and [3H]naltrexone in mouse brain membranes without affecting Kd values [1]. At 3.2 mg/kg s.c., [3H]DAMGO Bmax decreased by approximately 50% while Kd remained unchanged, and recovery to control levels required 8 days [1]. This is consistent with covalent receptor modification rather than slowly reversible competition, distinguishing clocinnamox from high-affinity reversible antagonists that elevate apparent Kd without altering Bmax.

Bmax reduction Kd unchanged irreversible antagonist mechanism

High-Impact Experimental Protocols Enabled by Clocinnamox's Irreversible μ-Receptor Profile [1]


In Vivo Receptor Turnover and Repopulation Kinetics Studies

Clocinnamox's ability to acutely deplete MOR by 88–90% [1] with a predictable, dose-independent recovery half-life (2.7–4.2 days in mice [1], 6.3 days in rhesus monkeys [2]) enables precise measurement of receptor synthesis, trafficking, and membrane insertion rates. Researchers administer a single injection, then track functional receptor recovery via [3H]DAMGO binding or agonist dose-response shifts over days to weeks, providing a clean temporal window unobtainable with reversible antagonists.

Agonist Efficacy Classification and Spare Receptor Quantification

By irreversibly reducing MOR density without altering residual receptor affinity [3], clocinnamox allows Furchgott or Black-Leff operational model analysis to estimate agonist efficacy (τ) and receptor reserve. This is critical for ranking opioid ligands (e.g., morphine vs. fentanyl vs. etonitazene) on the efficacy spectrum, as demonstrated by the differential sensitivity of high- vs. low-efficacy agonists to clocinnamox-induced Bmax reduction [1].

Selective μ-Receptor Silencing in Multi-Receptor Pain and Reward Circuitry

Because clocinnamox's wash-resistant binding is confined to MORs [1], while δ- and κ-receptor binding remains intact and reversible, investigators can selectively silence MOR-mediated components of complex behaviors (antinociception, reward, respiratory depression). This protocol avoids the κ-agonist confound of β-FNA and the broad-spectrum blockade of β-CNA [4], permitting cleaner dissection of opioid receptor subtype contributions.

Chronic MOR Occupation Without Daily Dosing: Long-Term Behavioral Studies

A single 32 mg/kg dose of clocinnamox sustains morphine antagonism for 8 days in mice [5], compared to only 2 days for 100 mg/kg naltrexone. This property is essential for chronic behavioral paradigms (e.g., drug self-administration, conditioned place preference, chronic pain models) where daily antagonist injections would introduce handling stress and pharmacokinetic noise, compromising data quality.

Quote Request

Request a Quote for Clocinnamox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.